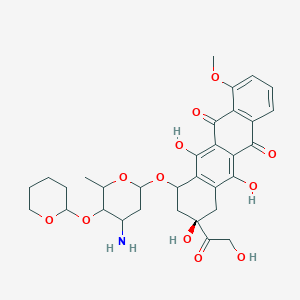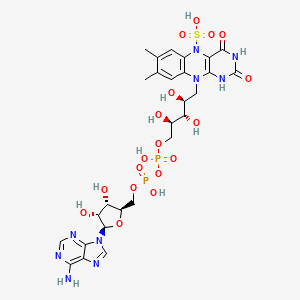
N(5)-sulfo-FADH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(5)-sulfo-FADH2 is a flavin adenine dinucleotide that is FADH2 bearing an N-sulfo substituent at position 5 of the flavin ring system.. It is a member of sulfamic acids and a flavin adenine dinucleotide. It derives from a FADH2.
Aplicaciones Científicas De Investigación
1. Interaction with Surfactants
N(5)-sulfo-FADH2, as a derivative of formamide (FA), demonstrates significant interactions with surfactants such as sodium 1,4-bis(2-ethylhexyl)sulfosuccinate (AOT) in nonaqueous reverse micelles. These interactions, studied using FT-IR and 1H NMR spectroscopy, show that FA, and by extension its derivatives like this compound, can form strong electrostatic interactions with surfactants, influencing the hydrogen bond network in the FA bulk (Correa et al., 2005).
2. Bond Formation in Radiopharmaceuticals
This compound and related compounds play a role in the formation of metal-to-nitrogen bonds in radiopharmaceuticals. Research on tertiary sulfonamide groups in linear tridentate ligands, like those in this compound, shows that they can form stable bonds with metals, which is crucial for the development of radiopharmaceutical bioconjugates (Perera et al., 2013).
3. Environmental Analysis
The study of this compound derivatives contributes to understanding the environmental distribution and impact of polyfluorinated alkyl substances (PFAS), including perfluorinated sulfonamides. These compounds are widely distributed in environmental air and are critical for understanding the behavior of persistent organic pollutants (Jahnke et al., 2007).
4. Role in Enzymatic Reactions
This compound is crucial in the enzymatic reactions of adenylylsulfate reductases, playing a key role in the biological sulfur cycle. The formation of covalent FAD N(5)-sulfite adducts with characteristic UV/visible spectra provides insights into the enzymatic reduction of adenosine 5′-phosphosulfate to sulfite and AMP (Fritz et al., 2002).
5. Development of Nanofiltration Membranes
Research into sulfonated aromatic diamine monomers, related to this compound, has led to the development of novel nanofiltration membranes. These membranes show improved water flux and are useful for the treatment of dye solutions, highlighting the application of this compound derivatives in water purification technologies (Liu et al., 2012).
6. Assembly of Iron-Sulfur Clusters
This compound is involved in the assembly of iron-sulfur clusters in bacteria and archaea. It plays a critical role in the formation of these clusters through the mobilization of sulfur and the FADH2-dependent reductive mobilization of iron, essential for various cellular processes (Wollers et al., 2010).
Propiedades
Fórmula molecular |
C27H35N9O18P2S |
|---|---|
Peso molecular |
867.6 g/mol |
Nombre IUPAC |
10-[(2S,3S,4R)-5-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2,3,4-trihydroxypentyl]-7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridine-5-sulfonic acid |
InChI |
InChI=1S/C27H35N9O18P2S/c1-10-3-12-13(4-11(10)2)36(57(48,49)50)18-24(32-27(43)33-25(18)42)34(12)5-14(37)19(39)15(38)6-51-55(44,45)54-56(46,47)52-7-16-20(40)21(41)26(53-16)35-9-31-17-22(28)29-8-30-23(17)35/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,48,49,50)(H2,32,33,42,43)/t14-,15+,16+,19-,20+,21+,26+/m0/s1 |
Clave InChI |
DNHISRBGMCVSPB-UYBVJOGSSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1C)N(C3=C(N2C[C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)NC(=O)NC3=O)S(=O)(=O)O |
SMILES |
CC1=CC2=C(C=C1C)N(C3=C(N2CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)NC(=O)NC3=O)S(=O)(=O)O |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C3=C(N2CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)NC(=O)NC3=O)S(=O)(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




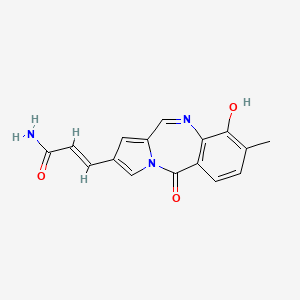
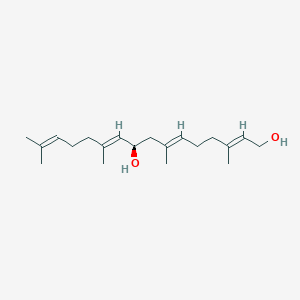
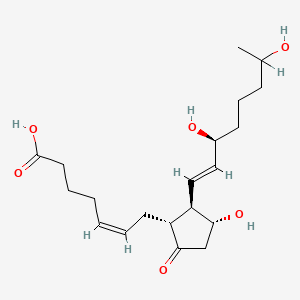
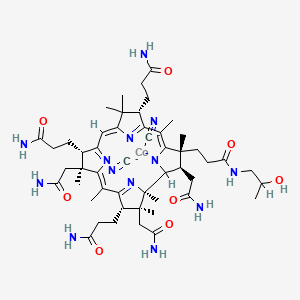
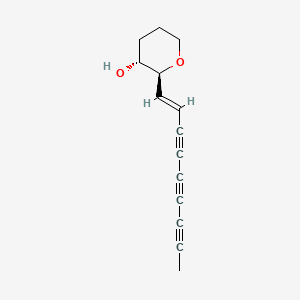
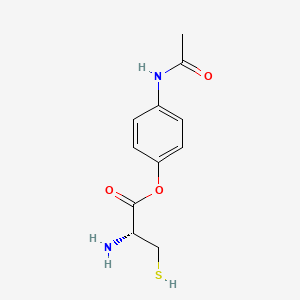

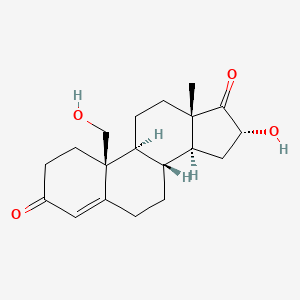
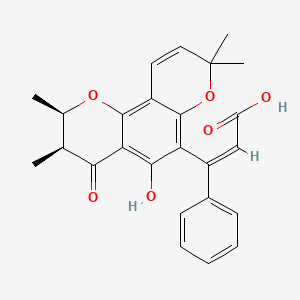
![[5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-[[hydroxy-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-4-methyl-hex-4-enoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B1231184.png)
![3-nitropropanoic acid [(2R,3R,4S,5R,6R)-6-hydroxy-3,4,5-tris(3-nitro-1-oxopropoxy)-2-oxanyl]methyl ester](/img/structure/B1231186.png)
